Ethyl ethyl(naphthalen-1-yl)phosphinite
Description
Ethyl ethyl(naphthalen-1-yl)phosphinite is an organophosphorus compound characterized by a phosphinite functional group (P–O–R) bonded to two ethyl groups and a naphthalen-1-yl substituent. Phosphinites are versatile ligands in coordination chemistry and catalysis due to their electron-donating properties and tunable steric bulk. The naphthalen-1-yl group introduces significant aromaticity and steric hindrance, which can influence reactivity and stability compared to simpler alkyl or aryl phosphinites.
Properties
CAS No. |
61388-14-5 |
|---|---|
Molecular Formula |
C14H17OP |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
ethoxy-ethyl-naphthalen-1-ylphosphane |
InChI |
InChI=1S/C14H17OP/c1-3-15-16(4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 |
InChI Key |
OMCRDJKTNIZKGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(CC)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyl(naphthalen-1-yl)phosphinite typically involves the reaction of naphthalen-1-ylphosphine with ethyl halides under controlled conditions. One effective method for the synthesis of 8-substituted (naphthalen-1-yl)phosphines involves rhodium(I)-catalyzed C-8 arylation of readily available (naphthalen-1-yl)phosphines . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is also a widely-used synthetic route .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl ethyl(naphthalen-1-yl)phosphinite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl ethyl(naphthalen-1-yl)phosphinite has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which ethyl ethyl(naphthalen-1-yl)phosphinite exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound can donate electron density to metal atoms, stabilizing various oxidation states and facilitating catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Functional Group and Structural Analogues
The following compounds share structural or functional similarities with ethyl ethyl(naphthalen-1-yl)phosphinite:
Reactivity and Stability
- Phosphinate vs. Phosphinite : 2-Ethoxyethylphosphinate (C₄H₁₀O₃P) contains a phosphinate (P=O) group, which is less nucleophilic than the phosphinite (P–O–R) in the target compound. The naphthalen-1-yl group in this compound likely enhances electron delocalization, increasing its reactivity in metal coordination compared to the alkyl phosphinate .
- Aromatic Substituents : FDU-PB-22 (naphthalen-1-yl carboxylate ester) shares the naphthalene moiety but features an ester group. The phosphinite’s P–O bond is more labile than the ester’s C–O bond, making it more reactive in nucleophilic substitutions .
- Steric Effects : Thiourea derivatives with naphthalen-1-yl groups (e.g., C₂₉H₃₁N₃S) exhibit significant steric bulk, akin to the target compound. However, their thiourea functional group enables hydrogen bonding, unlike the phosphinite’s lone pair on phosphorus .
Physicochemical Properties
- Stability : Thiourea derivatives with naphthalen-1-yl groups require refrigeration (0–6°C), suggesting thermal instability . If the target compound has similar steric demands, it may also require controlled storage.
- Molecular Weight : The target compound’s molecular weight is expected to exceed 250 g/mol (estimated), placing it between the lighter phosphinate (C₄H₁₀O₃P, 138.08 g/mol) and bulkier thioureas (453.64 g/mol) .
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